2-(2H-1,3-benzodioxol-5-yloxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]propanamide
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Overview
Description
2-(2H-1,3-benzodioxol-5-yloxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]propanamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a piperidine ring via a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]propanamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.
Linking the two moieties: The benzo[d][1,3]dioxole and piperidine moieties are linked through a propanamide chain, which can be introduced via amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide linkage.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the piperidine ring.
Substitution: Various substituted amides or ethers.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in the active site of enzymes, while the piperidine ring can form hydrogen bonds or hydrophobic interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d][1,3]dioxol-5-yloxy)ethanamine
- 2-(benzo[d][1,3]dioxol-5-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-(2H-1,3-benzodioxol-5-yloxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]propanamide features a unique combination of a benzo[d][1,3]dioxole moiety and a piperidine ring linked by a propanamide chain
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6S/c1-13(27-16-2-3-17-18(10-16)26-12-25-17)19(22)20-14-4-7-21(8-5-14)15-6-9-28(23,24)11-15/h2-3,10,13-15H,4-9,11-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPHJBUUSRPVBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C2CCS(=O)(=O)C2)OC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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